molecular formula C22H15Cl2N3 B14620284 3,3'-[(Pyridin-4-yl)methylene]bis(5-chloro-1H-indole) CAS No. 57637-73-7

3,3'-[(Pyridin-4-yl)methylene]bis(5-chloro-1H-indole)

Cat. No.: B14620284
CAS No.: 57637-73-7
M. Wt: 392.3 g/mol
InChI Key: KHNVOEUGKYMOKV-UHFFFAOYSA-N
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Description

3,3’-[(Pyridin-4-yl)methylene]bis(5-chloro-1H-indole): is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a pyridine ring linked to two indole moieties through a methylene bridge, with chlorine atoms attached to the indole rings. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-[(Pyridin-4-yl)methylene]bis(5-chloro-1H-indole) typically involves the condensation of 5-chloroindole with pyridine-4-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the pyridine ring or the indole rings, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atoms on the indole rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-diones, while reduction could produce dihydroindoles. Substitution reactions can result in a variety of substituted indole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies .

Biology: In biological research, indole derivatives are known for their potential as antiviral, anticancer, and antimicrobial agents. This compound, with its specific structural features, is studied for its interactions with biological targets and its potential therapeutic applications .

Medicine: The compound is investigated for its potential use in drug development. Its ability to interact with multiple biological pathways makes it a candidate for the treatment of various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, reactivity, or other desired characteristics .

Mechanism of Action

The mechanism of action of 3,3’-[(Pyridin-4-yl)methylene]bis(5-chloro-1H-indole) involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity and leading to a biological response. For example, it may inhibit certain kinases or other signaling proteins, thereby affecting cellular processes such as proliferation, apoptosis, or immune response .

Comparison with Similar Compounds

    3,3’-[(Pyridin-4-yl)methylene]bis(1H-indole): This compound is similar in structure but lacks the chlorine atoms on the indole rings.

    5-Chloro-1H-indole: A simpler indole derivative with a single chlorine atom.

    Pyridin-4-ylmethylene derivatives: A class of compounds with a pyridine ring linked to various other moieties.

Uniqueness: The presence of chlorine atoms on the indole rings of 3,3’-[(Pyridin-4-yl)methylene]bis(5-chloro-1H-indole) enhances its reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

57637-73-7

Molecular Formula

C22H15Cl2N3

Molecular Weight

392.3 g/mol

IUPAC Name

5-chloro-3-[(5-chloro-1H-indol-3-yl)-pyridin-4-ylmethyl]-1H-indole

InChI

InChI=1S/C22H15Cl2N3/c23-14-1-3-20-16(9-14)18(11-26-20)22(13-5-7-25-8-6-13)19-12-27-21-4-2-15(24)10-17(19)21/h1-12,22,26-27H

InChI Key

KHNVOEUGKYMOKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)C(C3=CC=NC=C3)C4=CNC5=C4C=C(C=C5)Cl

Origin of Product

United States

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